Regiochemical Identity: 3-Sulfamoyl-4-Methyl Substitution vs. 2- and 4-Sulfamoyl Isomers
The 3-sulfamoyl-4-methyl substitution pattern of the target compound is structurally distinct from the 2-sulfamoyl isomer (methyl 2-sulfamoylbenzoate, CAS 57683-71-3) and the 4-sulfamoyl isomer (methyl 4-sulfamoylbenzoate, CAS 22808-73-7). In the sulfamoylbenzoic acid diuretic series, the meta-sulfamoyl orientation relative to the carboxylic acid is essential for biological activity; the ortho- and para-sulfamoyl regioisomers exhibit fundamentally different pharmacological profiles [1]. The 4-methyl substituent further differentiates this compound from the unsubstituted methyl 3-sulfamoylbenzoate (CAS 59777-67-2), providing increased lipophilicity and steric bulk that alters both reactivity and the physicochemical properties of downstream products [2]. Class-level SAR from the diuretic literature demonstrates that the 4-position substituent dramatically modulates potency; 4-halogeno-3-sulfamoylbenzoic acids show optimal diuretic activity, while 4-methyl substitution offers a distinct electronic and steric environment compared to 4-chloro or 4-unsubstituted analogs [1].
| Evidence Dimension | Regiochemical and substitution pattern identity |
|---|---|
| Target Compound Data | 3-sulfamoyl-4-methyl substitution; MW 229.25 g/mol; ester-protected carboxylic acid |
| Comparator Or Baseline | Methyl 2-sulfamoylbenzoate (CAS 57683-71-3, ortho isomer); Methyl 4-sulfamoylbenzoate (CAS 22808-73-7, para isomer); Methyl 3-sulfamoylbenzoate (CAS 59777-67-2, lacks 4-methyl); 4-Methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2, free acid, MW 215.23 g/mol) |
| Quantified Difference | MW difference: +14.02 g/mol vs. free acid (esterification); Substitution position: meta-sulfamoyl (target) vs. ortho or para (comparators); 4-substituent: methyl (target) vs. H (CAS 59777-67-2) vs. Cl (optimal diuretic SAR) |
| Conditions | Structural identity comparison; SAR context from sulfamoylbenzoic acid diuretic class (Jackman et al., 1962) |
Why This Matters
Procurement of the incorrect regioisomer or the free acid instead of the methyl ester will derail synthetic routes that depend on the exact 3-sulfamoyl-4-methyl ester geometry and protection state, as demonstrated by the profound sensitivity of carbonic anhydrase binding affinity to minor substituent changes in this scaffold [2].
- [1] Jackman, G. B., Petrow, V., Stephenson, O., & Wild, A. M. (1962). Studies in the Field of Diuretic Agents. Part VI Some Sulphamoylbenzoic Acids. Journal of Pharmacy and Pharmacology, 14(1), 679–686. View Source
- [2] Zakšauskas, A., et al. (2025). Affinity and Selectivity of Protein-Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 68(16), 17752–17773. View Source
